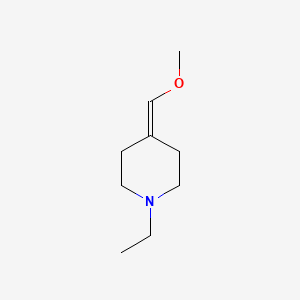
1-Ethyl-4-(methoxymethylidene)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(methoxymethylidene)piperidine, also known as MEM, is a chemical compound that belongs to the family of piperidine derivatives. It is a colorless liquid that has been used in scientific research due to its unique properties. In
Aplicaciones Científicas De Investigación
Dopamine Transporter Affinity
Research into piperidine analogues, including those related to "1-Ethyl-4-(methoxymethylidene)piperidine", has shown that certain derivatives have high affinity for the dopamine transporter (DAT). For example, a study by Prisinzano et al. (2002) explored a series of piperidines for their ability to bind to DAT, finding that specific N-substituents can greatly influence affinity and selectivity, highlighting the potential of piperidine derivatives in targeting neurological pathways (Prisinzano et al., 2002).
Palladium-Catalyzed Aminocarbonylation
Alkoxycarbonylpiperidines, which share structural similarities with "1-Ethyl-4-(methoxymethylidene)piperidine", have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process, as detailed by Takács et al. (2014), involves the transformation of iodobenzene and iodoalkenes into carboxamides and ketocarboxamides under certain conditions, demonstrating the utility of piperidine derivatives in synthetic organic chemistry (Takács et al., 2014).
Cardiovascular Activity and Electrochemical Oxidation
Krauze et al. (2004) investigated the synthesis, cardiovascular activity, and electrochemical oxidation of nitriles derived from dihydropyridine carboxylic acid, involving the use of piperidine. This study highlights the potential therapeutic applications and the electrochemical properties of piperidine derivatives in the development of cardiovascular drugs (Krauze et al., 2004).
Anodic Methoxylation
The effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives was explored by Golub and Becker (2015). Their research provides insights into the methoxylation processes of piperidines, which could be relevant for the chemical modification and synthesis of new piperidine-based compounds, including those related to "1-Ethyl-4-(methoxymethylidene)piperidine" (Golub & Becker, 2015).
Propiedades
IUPAC Name |
1-ethyl-4-(methoxymethylidene)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-10-6-4-9(5-7-10)8-11-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQWEZVSHDHYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=COC)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(methoxymethylidene)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2613337.png)

![3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613339.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2613340.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2613344.png)
![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)


![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2613359.png)